1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one
Description
1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chloro group and a 2-fluoro-5-(trifluoromethylthio)phenyl moiety. Its synthesis likely involves Friedel-Crafts acylation or halogenation reactions, as inferred from analogous compounds (e.g., ). While direct data on this compound’s physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features suggest moderate polarity and stability under standard conditions .
Properties
Molecular Formula |
C10H7ClF4OS |
|---|---|
Molecular Weight |
286.67 g/mol |
IUPAC Name |
1-chloro-1-[2-fluoro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF4OS/c1-5(16)9(11)7-4-6(2-3-8(7)12)17-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
BIMVMKDOGGPFRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-fluoro-5-(trifluoromethylthio)benzene + Chloroacetone | React under inert atmosphere in DMF solvent with K2CO3 base. Temperature maintained at 60–80°C to promote substitution. |
| 2 | Reaction monitoring via TLC or HPLC | Ensures completion and minimizes side reactions. |
| 3 | Work-up | Quenching with water, extraction with organic solvents (e.g., ethyl acetate). |
| 4 | Purification | Column chromatography using silica gel with hexane/ethyl acetate gradient to isolate pure product. |
The reaction proceeds through nucleophilic attack of the aromatic ring on the electrophilic chloroacetone, facilitated by the base, yielding the target ketone with the chloro substituent at the α-position.
Industrial Scale Considerations
Industrial synthesis adapts the above methodology with:
- Continuous flow reactors to enhance reaction control and scalability.
- Automated synthesis systems to optimize yield and purity.
- Catalyst optimization , often employing copper(I) iodide or other transition metal catalysts to improve regioselectivity and reduce side products.
- Temperature and solvent optimization to prevent decomposition of sensitive trifluoromethylthio groups.
Reaction Mechanisms and Chemical Behavior
Key Reaction Types
| Reaction Type | Description | Typical Reagents/Conditions | Products Formed |
|---|---|---|---|
| Substitution | Replacement of chloro group by nucleophiles (amines, thiols) | Sodium azide, potassium thiocyanate in polar aprotic solvents | Azido or thiocyanato derivatives |
| Oxidation | Oxidation of trifluoromethylthio moiety to sulfoxides/sulfones | Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA) | Sulfoxides, sulfones |
| Reduction | Reduction of carbonyl group to alcohol derivatives | Sodium borohydride, lithium aluminum hydride | Alcohol derivatives |
These reactions highlight the versatility of the compound as a synthetic intermediate for diverse chemical modifications.
Analytical Verification and Purity Assessment
Post-synthesis, the compound’s structure and purity are confirmed through:
| Analytical Technique | Purpose | Typical Data/Parameters |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm substituent positions and molecular structure | ¹H, ¹³C, and ¹⁹F NMR spectra showing characteristic shifts and coupling constants |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Accurate mass matching theoretical value |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity > 98% with UV detection at ~254 nm |
These methods ensure the structural integrity and suitability of the compound for further research or application.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-fluoro-5-(trifluoromethylthio)benzene |
| Key Reagent | Chloroacetone |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60–80°C |
| Reaction Time | Typically several hours; monitored by TLC/HPLC |
| Purification | Silica gel column chromatography (hexane/ethyl acetate) |
| Yield | Optimized yields reported between 65–75% (industrial scale) |
| Analytical Techniques | NMR (¹H, ¹³C, ¹⁹F), HRMS, HPLC |
| Storage Conditions | -20°C, inert atmosphere, moisture-free |
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of halogenated arylpropanones. Key structural analogues include:
Key Observations :
- Steric Effects : The 2-fluoro-5-(trifluoromethylthio)phenyl group introduces steric hindrance, which may reduce crystallization efficiency compared to smaller substituents (e.g., ’s dichloro-fluorophenyl derivative) .
Physicochemical Properties
While direct data are unavailable, comparisons suggest:
- Solubility: Lower polarity than hydroxyl- or amino-substituted analogues but higher than fully aliphatic ketones.
- Melting Point: Likely higher than non-fluorinated derivatives due to increased molecular symmetry and halogen interactions .
Biological Activity
1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1804193-27-8, is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H7ClF4OS
- Molecular Weight : 286.67 g/mol
- Structure : The compound features a chloro group, a fluoro group, and a trifluoromethylthio moiety, which are known to influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its interaction with specific biological targets.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines. The presence of the trifluoromethylthio group in this compound may enhance its lipophilicity and membrane permeability, contributing to its cytotoxic effects.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that it may interact with key signaling pathways involved in cell proliferation and apoptosis. For example, compounds with similar structures have been shown to inhibit specific kinases and modulate apoptotic pathways, leading to reduced cell viability in cancer models.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Key observations include:
- Chloro Substitution : Enhances binding affinity to target proteins.
- Fluoro Group : Increases metabolic stability.
- Trifluoromethylthio Moiety : Contributes to lipophilicity and enhances cellular uptake.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- A study on pyrazole derivatives demonstrated that similar substitutions could lead to significant anti-inflammatory and anticancer activities through modulation of specific kinases involved in tumorigenesis .
- Another research highlighted that trifluoromethyl-containing compounds exhibited potent inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers .
Q & A
Q. What safety protocols are critical when handling chloro/fluoro intermediates in large-scale reactions?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, face shields) to avoid inhalation/contact.
- Quench reactive intermediates (e.g., chloroketones) with aqueous sodium bicarbonate.
- Monitor for HF release during trifluoromethylthio decomposition .
Q. How to design a stability study for this compound under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
